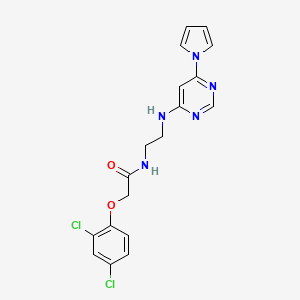

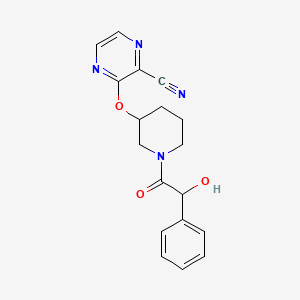

N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide" is a complex molecule that appears to be related to a class of compounds that have been studied for their potential in treating central nervous system (CNS) disorders and for their enzyme inhibitory activities. The structure of the compound suggests it contains a piperidine nucleus, which is a common feature in many biologically active molecules, particularly those targeting the CNS .

Synthesis Analysis

The synthesis of related compounds typically involves the initial formation of a parent sulfonamide by reacting an amine, such as 1-aminopiperidine, with a sulfonyl chloride. This is followed by N-alkylation or N-arylation to introduce various substituents at the nitrogen atom, which can significantly alter the biological activity of the resulting compounds. For instance, the synthesis of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the use of sodium hydride and N,N-Dimethylformamide (DMF) for the substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is often linked to a phenylsulfonamide moiety. The specific substituents attached to the nitrogen atoms and the aromatic systems play a crucial role in determining the binding affinity and selectivity towards biological targets such as receptors and enzymes. The molecular docking analysis of a related compound targeting the VEGFr receptor highlights the importance of the molecular conformation and the intermolecular interactions, such as hydrogen bonds, in the biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of an acetamide group, a sulfonamide moiety, and a piperidine ring provides multiple sites for potential reactions, including further substitutions or modifications that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the compounds. The reactivity towards enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) has been demonstrated, with varying degrees of inhibitory activity reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic systems, heteroatoms, and polar functional groups can affect properties such as solubility, melting point, and stability. The crystalline nature of a related compound has been characterized, showing that it crystallizes in the orthorhombic crystal system, which can provide insights into the compound's solid-state properties and potential for formulation . The solubility in various solvents and the stability under different conditions are critical for the compound's application as a drug candidate.

科学的研究の応用

Acetamide Derivatives in Pharmacology

Acetamide derivatives are known for their wide range of biological activities. For example, acetaminophen, one of the most commonly used analgesics, is an acetamide derivative. Its mechanism of action is complex, involving not only cyclooxygenase enzyme inhibition but also interactions with cannabinoid receptors and modulation of the TRPV1 receptor through its metabolite AM404 (Ohashi & Kohno, 2020). This highlights the potential of acetamide derivatives in developing new analgesic compounds with multifaceted mechanisms.

Piperidine Alkaloids and Pharmacology

Piperidine, a core structure in many bioactive compounds, is notable for its presence in various pharmacologically active molecules. Piperidine alkaloids, for instance, have been recognized for their therapeutic applications, including analgesic and antiepileptic properties (Krivoshein, 2020). The structural flexibility and reactivity of piperidine derivatives make them a valuable scaffold for developing new drugs with potential applications in treating epilepsy and other CNS disorders.

Sulfonyl Acetamide in Drug Discovery

Sulfonyl acetamide groups are integral in designing inhibitors for various enzymes, showing promise in treating conditions like hormonal malignancies and castration-resistant prostate cancer (Penning, 2017). The inclusion of sulfonyl acetamide in drug molecules can enhance their pharmacokinetic properties and selectivity towards specific biological targets, illustrating the group's importance in medicinal chemistry.

特性

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c1-18(30)26-19-8-7-9-20(14-19)27-24(31)17-35(33,34)23-15-29(22-11-4-3-10-21(22)23)16-25(32)28-12-5-2-6-13-28/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCYQNAJZMUVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)

![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)

![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)

![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539200.png)